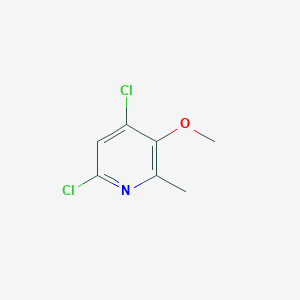

4,6-Dichloro-3-methoxy-2-methylpyridine

Vue d'ensemble

Description

“4,6-Dichloro-3-methoxy-2-methylpyridine” is a chemical compound with the CAS Number: 1019929-89-5 . It has a molecular weight of 192.04 . The compound is typically a pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

While specific synthesis methods for “4,6-Dichloro-3-methoxy-2-methylpyridine” were not found in the search results, it’s worth noting that compounds of similar structure have been synthesized using various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The molecular formula of “4,6-Dichloro-3-methoxy-2-methylpyridine” is C7H7Cl2NO .

Physical And Chemical Properties Analysis

“4,6-Dichloro-3-methoxy-2-methylpyridine” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 192.04 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of 2-Substituted 4-Pyridylpropionates : This chemical plays a role in the synthesis of potent histamine H2-receptor antagonists, such as SK&F 93574. Key steps include alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate (Adger et al., 1988).

Preparation of Key Intermediates for Gastric-Acid Inhibiting Compounds : The compound is used in the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a significant building block in developing gastric-acid inhibitors (Mittelbach et al., 1988).

Synthesis of Anticancer Drug Intermediates : 4,6-Dichloro-2-methylpyrimidine, an intermediate derived from this compound, is used in synthesizing the anticancer drug dasatinib, showcasing its importance in pharmaceutical synthesis (Guo Lei-ming, 2012).

Fluorescent Pyridines Development : It's used in preparing 4,6-disubstituted-3-cyano-2-methylpyridines, which exhibit intense fluorescence and have applications in materials science (Matsui et al., 1992).

Role in Synthesis of Novel Compounds

Creation of Voltage-Gated Potassium Channel Blockers : Derivatives of this compound have been investigated for their potential in therapy and imaging, specifically as blockers of voltage-gated potassium channels, crucial in treating conditions like multiple sclerosis (Rodríguez-Rangel et al., 2020).

Cisplatin Analogues Synthesis : In cancer treatment research, derivatives of this chemical have been synthesized as analogues to cisplatin, a chemotherapy medication, indicating its potential in developing new cancer therapies (Van Vo et al., 2010).

Other Chemical Reactions and Studies

Formation of 2,3-Pyridyne : The compound has been used in creating 2,3-pyridyne, an intermediate in organic synthesis, demonstrating its versatility in chemical reactions (Walters & Shay, 1995).

Structural and Spectroscopic Analysis : Its derivatives have been studied for their structural and spectroscopic properties, contributing to the understanding of chemical interactions and molecular structure (Majerz et al., 1993).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to the formation of carbon-carbon bonds in organic synthesis.

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, 4,6-Dichloro-3-methoxy-2-methylpyridine may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Action Environment

It is known that suzuki–miyaura coupling reactions, in which this compound is used, are generally environmentally benign and tolerant to a variety of functional groups .

Propriétés

IUPAC Name |

4,6-dichloro-3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4-7(11-2)5(8)3-6(9)10-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWSMBKVLHIECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-3-methoxy-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

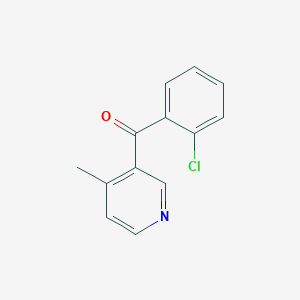

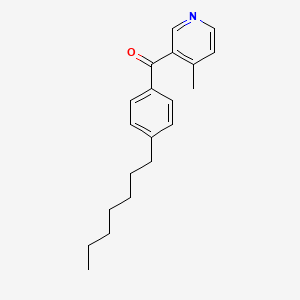

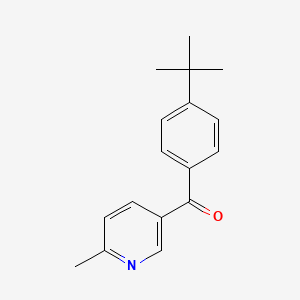

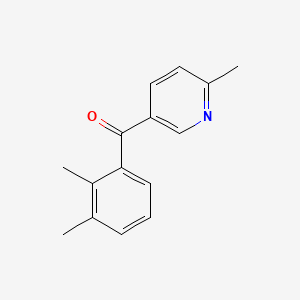

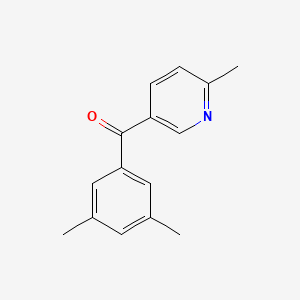

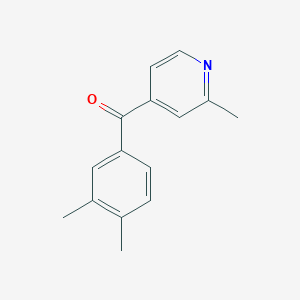

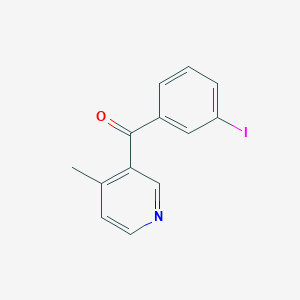

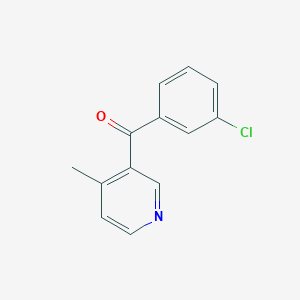

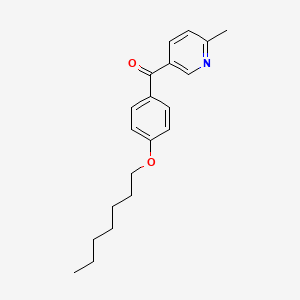

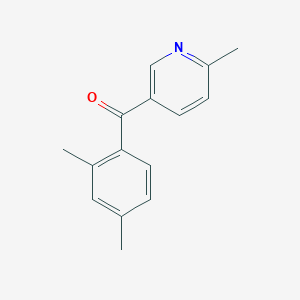

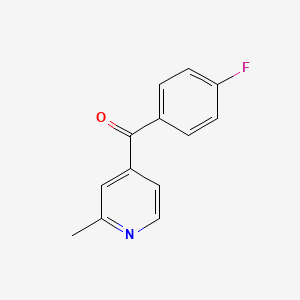

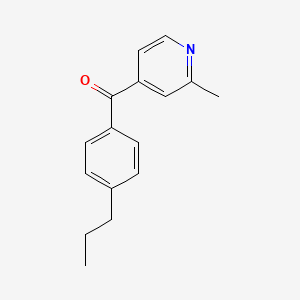

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.